![molecular formula C21H21N3O B10850963 N-(4-amino-2-propylquinolin-6-yl)cinnamamide](/img/structure/B10850963.png)
N-(4-amino-2-propylquinolin-6-yl)cinnamamide
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Overview
Description
N-(4-amino-2-propylquinolin-6-yl)cinnamamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties
Preparation Methods
The synthesis of N-(4-amino-2-propylquinolin-6-yl)cinnamamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core. This can be achieved by subjecting N-(4-hydroxy-2-methyl-3-propylquinolin-6-yl)acetamide to acid hydrolysis conditions, yielding 6-amino-2-methyl-3-propylquinolin-4-ol . The next step involves the formation of the cinnamamide moiety, which can be synthesized from cinnamic acid through chlorination using thionyl chloride, followed by amidation with the quinoline derivative . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of chromatographic techniques for separation and purification .
Chemical Reactions Analysis
N-(4-amino-2-propylquinolin-6-yl)cinnamamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
N-(4-amino-2-propylquinolin-6-yl)cinnamamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-amino-2-propylquinolin-6-yl)cinnamamide involves its interaction with various molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . It also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
N-(4-amino-2-propylquinolin-6-yl)cinnamamide can be compared with other similar compounds, such as:
N-(4-phenylthiazol-2-yl)cinnamamide: This compound also exhibits anticancer properties but differs in its structural features and specific biological activities.
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Known for its antimicrobial and antioxidant activities, this compound has a different substitution pattern on the quinoline ring.
6-Cinnamoyl-4-arylaminothienopyrimidines: These compounds are potent cytotoxic agents with significant antiproliferative activities against various cancer cell lines
Properties
Molecular Formula |
C21H21N3O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(E)-N-(4-amino-2-propylquinolin-6-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H21N3O/c1-2-6-16-14-19(22)18-13-17(10-11-20(18)23-16)24-21(25)12-9-15-7-4-3-5-8-15/h3-5,7-14H,2,6H2,1H3,(H2,22,23)(H,24,25)/b12-9+ |
InChI Key |
PWQSXBRFDPQGOC-FMIVXFBMSA-N |
Isomeric SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)NC(=O)/C=C/C3=CC=CC=C3)N |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)NC(=O)C=CC3=CC=CC=C3)N |
Origin of Product |
United States |
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